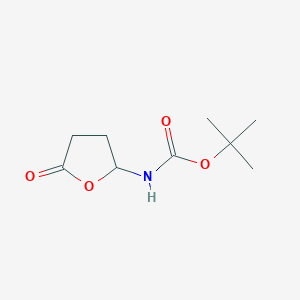
(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring that contains two nitrogen atoms and three carbon atoms . They have been reported to possess many biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . For instance, the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide can yield 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides .
Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by means of elemental analysis, mass-, nuclear magnetic resonance, and infrared spectroscopy .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions to form different compounds. For example, they can react with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives to form a variety of thiazolyl-pyrazole derivatives .
Aplicaciones Científicas De Investigación
MOPAA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material in the synthesis of pharmaceuticals, and as a substrate in biochemical and physiological studies. MOPAA has also been used in the synthesis of various heterocyclic compounds, such as pyrazolones, pyrazoles, and quinolines. It has also been used in the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs.
Mecanismo De Acción
MOPAA is an organic compound with a wide range of applications in scientific research. It is an important building block for many organic compounds, and has been used in various fields such as organic synthesis, biochemistry, and pharmacology. MOPAA has been found to act as a substrate for various enzymes, such as acetyl-CoA carboxylase, pyruvate carboxylase, and pyruvate dehydrogenase. It also acts as an inhibitor of various enzymes, such as acetyl-CoA carboxylase, pyruvate carboxylase, and pyruvate dehydrogenase.
Biochemical and Physiological Effects
MOPAA has been found to have several biochemical and physiological effects. It has been found to increase the production of acetyl-CoA, which is an important intermediate in the synthesis of fatty acids and cholesterol. MOPAA has also been found to inhibit the activity of acetyl-CoA carboxylase, which is an enzyme involved in the synthesis of fatty acids. In addition, MOPAA has been found to increase the production of pyruvate, which is an important intermediate in the synthesis of glucose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPAA has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and can be used in a wide variety of applications. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using MOPAA in lab experiments. It is a relatively reactive compound, and can easily react with other compounds in the reaction mixture. In addition, it is not very soluble in water, and can form insoluble precipitates in the reaction mixture.
Direcciones Futuras
There are several potential future directions for research involving MOPAA. It could be used as a substrate for the synthesis of various heterocyclic compounds, such as pyrazolones, pyrazoles, and quinolines. It could also be used as a starting material in the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. In addition, it could be used in the synthesis of various polymers, such as polyurethanes and polyamides. Finally, it could be used in the synthesis of various materials, such as nanomaterials and biomaterials.
Métodos De Síntesis
MOPAA can be synthesized in several different ways. One method involves the reaction of ethyl acetoacetate and ethyl pyrazole-3-carboxylate in the presence of sodium ethoxide. This reaction produces MOPAA in a yield of around 70-80%. Another method involves the reaction of ethyl acetoacetate and ethyl pyrazole-3-carboxylate in the presence of sodium ethoxide and lithium bromide. This reaction produces MOPAA in a yield of around 80-90%.
Propiedades
IUPAC Name |
2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h2H2,1H3,(H,9,10)(H2,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEYRMKCBVDPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)





![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)
![Ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2624385.png)

![N-[4-[[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2624387.png)

